molecular formula C20H19N3OS3 B2585057 4-tert-butyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 477503-28-9

4-tert-butyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2585057
CAS No.: 477503-28-9
M. Wt: 413.57
InChI Key: NVSOIGRYSUVPGU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a useful research compound. Its molecular formula is C20H19N3OS3 and its molecular weight is 413.57. The purity is usually 95%.
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Scientific Research Applications

Larvicidal and Antimicrobial Activities

Compounds with structures similar to 4-tert-butyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide, such as novel triazinone derivatives, have been evaluated for their larvicidal and antimicrobial properties. These derivatives demonstrate significant growth inhibition against certain bacterial and fungal pathogens and have shown potency in mosquito larvicidal activity (Kumara et al., 2015).

Synthesis and Chemical Reactivity

Research on the synthesis of related heterocyclic compounds, including thiadiazoles and thiazoles, has developed methods using tert-butyl hypochlorite and other reagents. These studies provide insights into the chemical reactivity and synthesis routes that could be applicable for compounds with similar structures, offering potential pathways for the development of new materials or pharmaceuticals (Demchuk et al., 1989).

Antitumor Activity

The antitumor activity of compounds bearing the tert-butyl group and related heterocyclic structures has been investigated, demonstrating that these compounds can exhibit significant antitumor effects. For example, a study on a thiazol-2-amine derivative highlighted its crystal structure and antitumor activity, suggesting the potential for similar compounds to be explored in cancer research (叶姣 et al., 2015).

Excited-State Intramolecular Proton Transfer (ESIPT)

Research on benzothiazole-based compounds, such as those with aggregation-induced emission enhancement properties, explores their potential in organic electronics and sensing technologies. These studies reveal how modifications in the molecular structure, including the incorporation of tert-butyl groups, can influence photophysical properties, suggesting applications in developing fluorescent materials and sensors (Qian et al., 2007).

Properties

IUPAC Name

4-tert-butyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS3/c1-20(2,3)12-7-5-11(6-8-12)17(24)23-18-21-13-9-10-14-16(15(13)26-18)27-19(22-14)25-4/h5-10H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSOIGRYSUVPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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